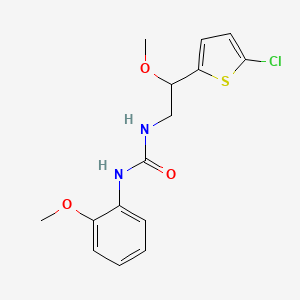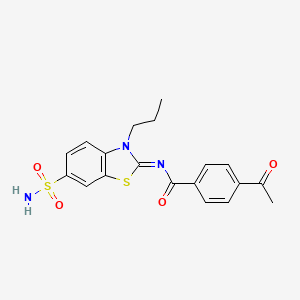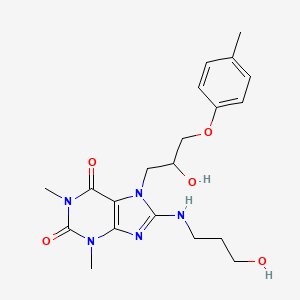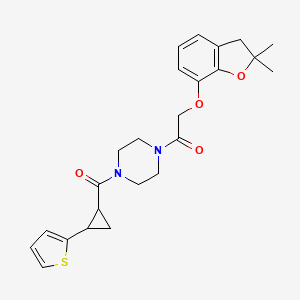
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea" is a urea derivative that is likely to possess biological activity given the pharmacophoric elements present in its structure. Urea derivatives are known for their wide range of biological activities, including enzyme inhibition and anticancer effects. The presence of a methoxy group and a chlorothiophenyl moiety suggests potential interactions with biological targets.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, one method for synthesizing such urea derivatives involves a carbonylation reaction with triphosgene and subsequent reaction with an amine, as described for a related compound . Another approach might involve the replacement of certain functional groups to achieve the desired substitution pattern, as seen in the synthesis of anticancer agents where an alkylurea moiety was introduced .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can form hydrogen bonds and engage in various non-covalent interactions. The methoxy and chlorothiophenyl groups in the compound are likely to influence its conformation and binding properties. Crystallography and spectroscopic methods such as NMR and mass spectrometry are typically employed to confirm the structure of such compounds .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on their substituents. The reactivity of the compound could be influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups. These substituents can affect the nucleophilicity and electrophilicity of the molecule, potentially leading to interactions with biological macromolecules or participation in further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups could increase the solubility in organic solvents, while the chlorothiophenyl group might contribute to the overall stability of the molecule. These properties are crucial for the pharmacokinetic behavior of the compound, including absorption, distribution, metabolism, and excretion .
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activities
Selective Inhibitors of Chk1 Kinase : Compounds related to the chemical structure of interest have been identified as potent and selective inhibitors of Chk1 kinase, showcasing significant potential in enhancing the efficacy of anticancer treatments. These compounds have demonstrated the ability to potentiate the effects of chemotherapy drugs like doxorubicin and camptothecin in cancer cell lines, indicating their role in overcoming chemotherapy resistance (Wang et al., 2005).
Anticancer Investigations : A study on urea derivatives, including those similar to the chemical , revealed their potential in inhibiting enzymes and showing anticancer activity against a prostate cancer cell line. This highlights the compound's relevance in the development of new anticancer therapies (Mustafa, Perveen, & Khan, 2014).
Materials Science
Nonlinear Optical (NLO) Applications : Investigations into derivatives of the specified chemical structure have shown significant applications in NLO materials, crucial for developing optical and photonic devices. Such studies provide insights into the compound's utility in enhancing optical signals and its potential for integration into optical limiting devices (Shettigar et al., 2006).
Chemistry of Pesticides
Photodegradation and Hydrolysis in Pesticides : Research into substituted ureas similar to the specified chemical has explored their stability and degradation in environmental conditions. This is pivotal for understanding the environmental impact and efficacy of such compounds when used as pesticides, offering a foundation for developing more eco-friendly and efficient pest control solutions (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-20-11-6-4-3-5-10(11)18-15(19)17-9-12(21-2)13-7-8-14(16)22-13/h3-8,12H,9H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDVLLRUAZQKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2559079.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)
![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)
![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)


![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)
